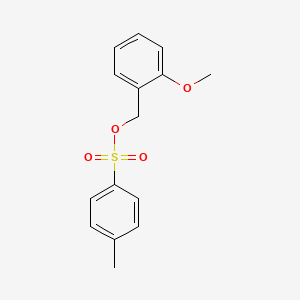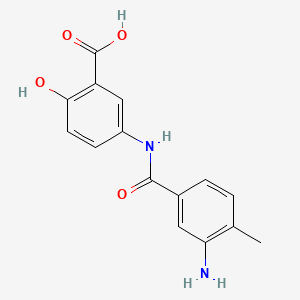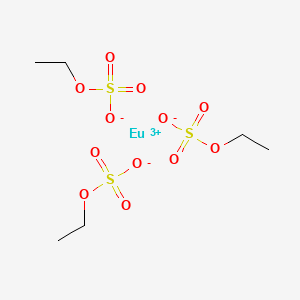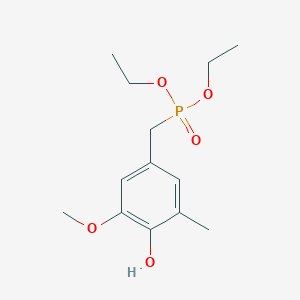
Ethyl-4-Fluor-1H-Indol-7-carboxylat
Übersicht
Beschreibung
Ethyl 4-fluoro-1H-indole-7-carboxylate is a chemical compound with the CAS Number: 1196048-19-7 . It has a molecular weight of 207.2 and its IUPAC name is ethyl 4-fluoro-1H-indole-7-carboxylate . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-fluoro-1H-indole-7-carboxylate is 1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-fluoro-1H-indole-7-carboxylate are not available, indole derivatives are known to be involved in a variety of reactions. For instance, they play a significant role in cell biology and have been used in the treatment of various disorders .Physical And Chemical Properties Analysis
Ethyl 4-fluoro-1H-indole-7-carboxylate is a solid at room temperature . It has a molecular weight of 207.2 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, wie z. B. Ethyl-4-Fluor-1H-Indol-7-carboxylat, haben eine signifikante antivirale Aktivität gezeigt . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als wirksame antivirale Wirkstoffe berichtet .
Entzündungshemmende Eigenschaften
Indol-Derivate besitzen auch entzündungshemmende Eigenschaften . Sie können möglicherweise zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden.
Antikrebsanwendungen
Indol-Derivate haben sich im Bereich der Onkologie als vielversprechend erwiesen . Sie haben sich als Antikrebsmittel erwiesen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Anti-HIV-Aktivität
Es wurde berichtet, dass einige Indol-Derivate eine Anti-HIV-Aktivität aufweisen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Anti-HIV-Medikamente eingesetzt werden könnte.
Antioxidative Eigenschaften
Indol-Derivate sind dafür bekannt, antioxidative Eigenschaften zu haben . Sie können dazu beitragen, schädliche freie Radikale im Körper zu neutralisieren, wodurch oxidativer Stress und damit verbundene Krankheiten verhindert werden.
Antibakterielle Aktivität
Es wurde festgestellt, dass Indol-Derivate eine antimikrobielle Aktivität zeigen . Sie können möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden.
Einsatz in der organischen Synthese
this compound kann als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese verwendet werden . Es kann zur Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden .
Antidiabetische und antimalarielle Anwendungen
Indol-Derivate haben antidiabetische und antimalarielle Aktivitäten gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Diabetes und Malaria eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its structure.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to show inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some derivatives have been found to have potent antiviral activity .
Biochemische Analyse
Biochemical Properties
Ethyl 4-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The compound’s interaction with enzymes such as cytochrome P450 can lead to the inhibition or activation of metabolic pathways, affecting the overall metabolic flux within cells . Additionally, ethyl 4-fluoro-1H-indole-7-carboxylate can interact with proteins involved in gene expression, thereby influencing transcriptional and translational processes .
Cellular Effects
Ethyl 4-fluoro-1H-indole-7-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, ethyl 4-fluoro-1H-indole-7-carboxylate can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-fluoro-1H-indole-7-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic pathways and cellular processes . Additionally, ethyl 4-fluoro-1H-indole-7-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional and translational machinery within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-fluoro-1H-indole-7-carboxylate can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable at room temperature, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, ethyl 4-fluoro-1H-indole-7-carboxylate may undergo degradation, leading to the formation of metabolites that can have different biological activities . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 4-fluoro-1H-indole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, ethyl 4-fluoro-1H-indole-7-carboxylate can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity changes dramatically at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 4-fluoro-1H-indole-7-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux within cells, affecting the production and utilization of key metabolites . Additionally, ethyl 4-fluoro-1H-indole-7-carboxylate can modulate the activity of other metabolic enzymes, thereby impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of ethyl 4-fluoro-1H-indole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, ethyl 4-fluoro-1H-indole-7-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s biological activity and its overall distribution within tissues.
Subcellular Localization
Ethyl 4-fluoro-1H-indole-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 4-fluoro-1H-indole-7-carboxylate may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 4-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKQONTDHZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729080 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196048-19-7 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B1506448.png)
![3-[(3-Aminobenzene-1-sulfonyl)amino]-2-hydroxy-5-sulfobenzoic acid](/img/structure/B1506449.png)
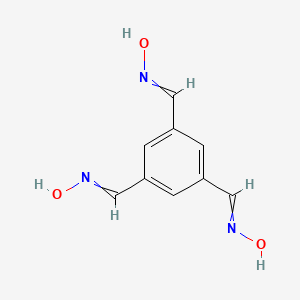
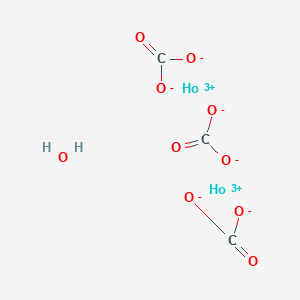
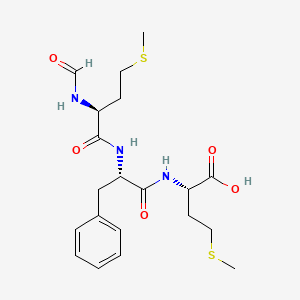
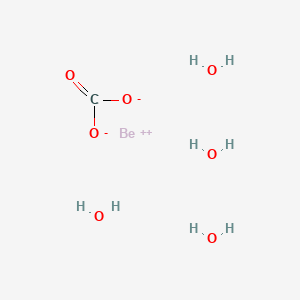
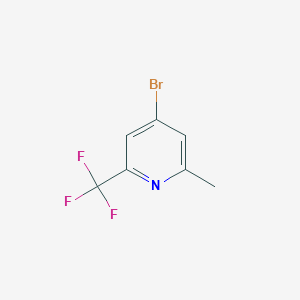
![9-Chloronaphtho[1,2-B]thiophen-3(2H)-one](/img/structure/B1506460.png)
![C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506462.png)
